3,3-Dimethyl-6-nitroindolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-6-nitro-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-10(2)7-4-3-6(12(14)15)5-8(7)11-9(10)13/h3-5H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVMMOAEEVKAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)[N+](=O)[O-])NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544513 | |
| Record name | 3,3-Dimethyl-6-nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100510-64-3 | |
| Record name | 3,3-Dimethyl-6-nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 3,3 Dimethyl 6 Nitroindolin 2 One
Strategies for the De Novo Synthesis of 3,3-Dimethyl-6-nitroindolin-2-one
The de novo synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve the desired substitution pattern on the indolin-2-one core. Key strategies involve the formation of the heterocyclic ring system followed or preceded by the introduction of the necessary functional groups.
Exploration of Fischer Indole (B1671886) Synthesis Variants for Indolin-2-one Precursors
The Fischer indole synthesis is a cornerstone reaction in heterocyclic chemistry for producing indoles from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. mdpi.com While traditionally used for indoles, its principles can be adapted to generate precursors for indolin-2-ones. The reaction proceeds through a phenylhydrazone intermediate, which, upon acid catalysis, undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form a new carbon-carbon bond, followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. mdpi.comyoutube.com
For the synthesis of the 3,3-dimethylindolin-2-one (B45635) scaffold, a substituted phenylhydrazine is reacted with a ketone that provides the gem-dimethyl group at the 3-position. Specifically, the reaction of p-nitrophenylhydrazine with a ketone like isopropyl methyl ketone can be employed. mdpi.comresearchgate.net The choice of acid catalyst is critical, with Brønsted acids such as HCl and H₂SO₄, and Lewis acids like zinc chloride and boron trifluoride being commonly used. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Key Transformation | Reference |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acid (e.g., HCl, H₂SO₄) | Formation of a phenylhydrazone intermediate, followed by organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and cyclization. | mdpi.comresearchgate.net |
| o,m-Tolylhydrazine hydrochlorides | Isopropyl methyl ketone | Acetic Acid | High-yield synthesis of methyl indolenines at room temperature. | mdpi.com |
This table summarizes variants of the Fischer Indole Synthesis applicable to forming precursors for substituted indolin-2-ones.
Nitration Reactions and Regioselectivity Studies for 6-Nitro Substitution
The introduction of a nitro group at the C6 position of the indolin-2-one ring is a critical step. This can be achieved through two primary routes: nitration of the pre-formed 3,3-dimethylindolin-2-one or by using a nitro-substituted precursor in the initial ring-forming reaction.
The most direct strategy to ensure the 6-nitro substitution is to begin the synthesis with a starting material where the nitro group is already in the correct position. Using 4-nitrophenylhydrazine (B89600) in the Fischer indole synthesis directly places the nitro group at the para-position relative to the hydrazine (B178648) moiety, which ultimately corresponds to the C6 position of the resulting indolin-2-one ring. This pre-functionalization approach avoids issues with regioselectivity that can arise from nitrating the heterocyclic system directly.
Alternatively, direct nitration of 3,3-dimethylindolin-2-one can be performed. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene (B151609) ring. The amide group is an ortho-, para-director, while the alkyl portion fused to the ring is also activating. However, achieving selectivity for the 6-position over the 4-position can be challenging and may lead to a mixture of products. Modern nitration methods using reagents like trifluoroacetyl nitrate, generated in situ, have been developed for the regioselective nitration of indoles under non-acidic conditions, which could be applicable. nih.govnih.gov
Approaches to 3,3-Dimethyl Group Introduction
The gem-dimethyl group at the C3 position is a defining feature of the target molecule. The most efficient method for its introduction is during the construction of the indolin-2-one skeleton itself.
As mentioned in the context of the Fischer indole synthesis, the choice of the ketonic reactant is paramount. The reaction of a phenylhydrazine with acetone (B3395972) or isopropyl methyl ketone provides the necessary carbon framework to generate the 3,3-dimethyl substitution pattern upon cyclization. mdpi.comresearchgate.net
An alternative, though more circuitous, route involves the alkylation of an indolin-2-one that is unsubstituted at the C3 position. This would typically involve a two-step alkylation process using a strong base to deprotonate the C3 carbon, followed by reaction with a methylating agent like methyl iodide. Performing this sequence twice would be necessary to introduce both methyl groups. However, this method can be complicated by N-alkylation and challenges in achieving the second methylation at a now sterically hindered tertiary carbon. Therefore, incorporating the gem-dimethyl group during the primary ring synthesis is the preferred and more convergent strategy.
Functionalization and Derivatization at the Indolin-2-one Nucleus
Once the this compound core is synthesized, it can serve as a scaffold for further chemical modifications. These derivatizations can be targeted at the nitrogen atom, the quaternary C3 carbon, or the aromatic ring.
Modification at the N1-Position: Acylation and Alkylation Strategies
The nitrogen atom (N1) of the indolin-2-one ring possesses a lone pair of electrons and a proton, making it a nucleophilic center amenable to various functionalizations.
N-Alkylation: The N1-position can be alkylated by treating the parent compound with a base to generate an amide anion, followed by reaction with an alkyl halide or another electrophilic alkylating agent. An unprecedented N-alkylation of 3-nitroindoles with para-quinone methides has been developed using potassium carbonate as the base, suggesting a viable pathway for introducing complex substituents at the nitrogen atom. nih.gov
N-Acylation: Similarly, acylation at the N1-position can be readily achieved by reacting the indolin-2-one with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. This introduces an N-acyl group, which can influence the electronic properties and steric environment of the molecule.
| Position | Reaction Type | Reagents | Outcome | Reference |
| N1 | Alkylation | Base (e.g., K₂CO₃), Alkyl Halide or p-Quinone Methide | Introduction of an alkyl group at the N1 position. | nih.gov |
| N1 | Acylation | Acyl Chloride or Anhydride, Base (e.g., Pyridine) | Introduction of an acyl group at the N1 position. | General Knowledge |
This table outlines key functionalization strategies at the N1-position of the indolin-2-one nucleus.
Strategic Modifications at the 3-Position and Aromatic Ring
3-Position: The C3 position in this compound is a quaternary carbon, meaning it lacks a hydrogen atom and is sterically hindered. This makes direct functionalization at this site exceptionally challenging. Most reactions involving the C3 position of indoles typically require an available proton for deprotonation or proceed through intermediates that are not possible with a gem-dimethyl substitution. nih.govresearchgate.net Therefore, strategic modifications at C3 generally need to be designed into the initial synthesis rather than being applied post-synthetically.
Aromatic Ring: The aromatic ring, bearing a nitro group, offers several avenues for modification.
Reduction of the Nitro Group: The C6-nitro group can be readily reduced to an amino group using a variety of reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting 6-amino-3,3-dimethylindolin-2-one (B110969) is a versatile intermediate. The amino group can be further diazotized and converted into a wide range of other functional groups (e.g., -OH, -Cl, -Br, -CN, -F) via Sandmeyer or related reactions.
Nucleophilic Aromatic Substitution (SNA_r): While less common than electrophilic substitution on electron-rich rings, the presence of the strongly electron-withdrawing nitro group can activate the ring towards nucleophilic attack, potentially allowing for the displacement of a suitable leaving group if one were present on the ring.
Further Electrophilic Substitution: Introducing further electrophiles onto the aromatic ring is difficult due to the deactivating nature of both the nitro group and the carbonyl group of the lactam. Reaction conditions would need to be harsh, and regioselectivity could be poor.
Multi-component Reactions and Cascade Annulations for Complex Derivatives
The construction of complex molecular frameworks from simpler precursors in a single operation is a hallmark of modern synthetic chemistry. While specific multi-component reactions (MCRs) starting from this compound are not extensively documented, cascade (or domino) reactions provide a powerful avenue for synthesizing its more complex derivatives. These reactions, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, offer significant advantages in efficiency and atom economy.
A notable strategy involves the direct oxidative alkylarylation of N-arylacrylamides. thieme-connect.com This method facilitates the synthesis of 3,3-disubstituted oxindoles, including those with nitro-substituents, through a radical-initiated alkylation/cyclization cascade process. thieme-connect.com For instance, reacting an N-arylacrylamide with an alkane in the presence of an oxidant like (diacetoxy)iodobenzene initiates a sequence where an alkyl radical is generated, adds to the double bond, and is followed by an intramolecular cyclization to form the oxindole (B195798) core. thieme-connect.com This approach demonstrates good functional group tolerance, and substrates bearing a nitro group have been successfully converted, yielding the desired 3,3-disubstituted oxindole. thieme-connect.com
Another powerful cascade strategy is the nickel-catalyzed cyclization of N-arylacrylamides with unactivated alkyl bromides. rsc.org This process allows for the construction of various 3,3-disubstituted oxindole derivatives. rsc.org The reaction proceeds through a cascade mechanism involving the coupling of the alkyl bromide and the acrylamide, followed by intramolecular cyclization to furnish the final product. rsc.org
Novel Catalytic Systems and Green Chemistry Approaches in Synthesis
Recent advancements in the synthesis of 3,3-disubstituted oxindoles, the class of compounds to which this compound belongs, have increasingly focused on novel catalytic systems and green chemistry principles to enhance sustainability and efficiency.
Metal-Free Conditions for 3,3-Disubstituted Oxindole Synthesis
Moving away from transition metal catalysis helps to reduce costs and minimize toxic residues in the final products. Several metal-free methods for constructing the 3,3-disubstituted oxindole scaffold have been developed.
One effective metal-free approach is an iodine(III)-mediated bromocarbocyclization. nih.gov This method is applicable to a variety of substrates and proceeds with high regio- and stereoselectivity. nih.gov Another significant metal-free synthesis involves the direct oxidative alkylarylation of N-arylacrylamides with simple alkanes using (diacetoxy)iodobenzene [PhI(OAc)2] as the oxidant. thieme-connect.com This reaction generates 3,3-disubstituted oxindoles in moderate to excellent yields via a radical-initiated cascade process. thieme-connect.com The tolerance for various functional groups, including the nitro group, makes this a versatile method. thieme-connect.com For example, the reaction of N-methyl-N-(4-nitrophenyl)methacrylamide with cyclohexane (B81311) yielded the corresponding nitro-substituted oxindole in 49% yield after 48 hours. thieme-connect.com
Brønsted acid/base catalysis also provides a metal-free pathway. A one-pot treatment of 3-hydroxyoxindoles with trichloroacetonitrile (B146778) and a catalytic amount of a Brønsted base (DBU), followed by the addition of a nucleophile and a Brønsted acid (diphenylphosphoric acid), affords 3,3-disubstituted oxindoles in good yields. rsc.org
| Substituent (R) on Aryl Ring | Reaction Time (h) | Yield (%) |
|---|---|---|
| NO₂ | 48 | 49 |
| CN | 36 | 83 |
| CF₃ | 48 | 49 |
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a key green chemistry tool, significantly reducing reaction times, improving yields, and often enabling reactions that are difficult under conventional heating.
A simple and direct access to 3,3-disubstituted oxindoles utilizes readily available isatins and formaldehyde (B43269). rsc.orgnih.gov This reaction is facilitated by microwave heating in the presence of a mild base. rsc.orgnih.gov The process is notable as formaldehyde acts as both a reductant (through a Cannizzaro-type reaction with the isatin) and an electrophile in an aldol (B89426) addition. rsc.orgnih.gov The use of microwave irradiation dramatically accelerates the reaction. nih.gov
Furthermore, microwave heating has been effectively used in the intramolecular arene-alkene coupling of N-aryl β-nitroenamines to produce 3-nitroindoles with high efficiency and complete regioselectivity. nih.gov This highlights the utility of microwave technology in synthesizing nitro-containing indole structures. nih.gov One-pot multicomponent reactions to create complex heterocyclic systems, such as thiazolo[3,2-a]pyrimidine derivatives, have also been shown to be highly efficient under microwave irradiation, often proceeding rapidly without the need for a catalyst. clockss.org
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Et₃N | H₂O | 75 |
| 2 | DMAP | H₂O | 56 |
| 3 | DABCO | H₂O | 80 |
| 4 | DBU | H₂O | 62 |
| 5 | Et₃N | CH₃CN | 43 |
| 6 | Et₃N | THF | 35 |
Reaction conditions: A mixture of 0.1 mmol of N-methylisatin, 1.5 mmol of formaldehyde, and 20 mol% of base in 1.5 mL of solvent was irradiated in a microwave reactor at 120 °C for 15 min. nih.gov
Optimization of Reaction Parameters for Yield and Purity
The systematic optimization of reaction parameters is crucial for maximizing the yield and purity of the target compound, this compound, while minimizing byproducts and waste. Key parameters include the choice of catalyst, solvent, temperature, and reactant stoichiometry.
In the metal-free oxidative alkylarylation of N-arylacrylamides, the choice of solvent was found to be critical. thieme-connect.com An initial reaction in tetrahydrofuran (B95107) (THF) gave a 44% yield, which improved to 60% when the alkane reactant (cyclohexane) was used as the solvent. thieme-connect.com This demonstrates how solvent choice can significantly influence reaction efficiency.
For microwave-assisted syntheses, parameters such as the choice of base and solvent are pivotal. In the reaction of N-methylisatin with formaldehyde, using DABCO as the base in water gave a superior yield (80%) compared to other bases like Et₃N (75%) or solvents like acetonitrile (B52724) (43%). nih.gov
The influence of temperature and molar ratio is a general principle in reaction optimization. For instance, in the synthesis of other cyclic compounds, increasing the temperature from 403 K to 433 K raised the product yield from 78% to 92%. researchgate.net Similarly, adjusting the molar ratio of reactants can increase the yield from 65% to 92%. researchgate.net While specific to other reactions, these principles are directly applicable to optimizing the synthesis of this compound.
The development of copper-catalyzed arylboration reactions of N-(2-iodoaryl)acrylamides also highlights the importance of catalyst systems in achieving moderate to excellent yields of 3,3'-disubstituted oxindoles. acs.org
Mechanistic Investigations of 3,3 Dimethyl 6 Nitroindolin 2 One and Its Derivatives
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of the 3,3-dimethyl-6-nitroindolin-2-one scaffold and its derivatives can proceed through various mechanistic routes. The specific pathway often depends on the starting materials, reagents, and reaction conditions employed. Key areas of investigation include the competition between radical and electrophilic aromatic substitution pathways, as well as the dynamics of ring-opening and ring-closing reactions.
Radical Aromatic Pathways vs. Electrophilic Aromatic Substitution
The introduction of a nitro group onto the indolinone core is a critical step in the synthesis of this compound. This transformation can be achieved through different mechanisms, primarily electrophilic aromatic substitution and, in some contexts, radical pathways.
Electrophilic Aromatic Substitution: This is a common method for the nitration of aromatic rings. masterorganicchemistry.com The reaction typically involves the use of a nitrating agent, such as nitric acid in the presence of a strong acid catalyst like sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The aromatic ring of the indolinone precursor attacks the nitronium ion, forming a carbocation intermediate known as a sigma complex. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring, yielding the nitro-substituted product. masterorganicchemistry.com The regioselectivity of this reaction (the position of nitro group attachment) is dictated by the directing effects of the substituents already present on the benzene (B151609) ring of the indolinone. The order in which different functional groups are introduced during the synthesis is therefore crucial in determining the final product's structure. masterorganicchemistry.com
Radical Aromatic Pathways: While less common for direct nitration, radical mechanisms can play a significant role in the synthesis of complex molecules containing the indolinone scaffold. numberanalytics.comnih.gov Radical reactions are initiated by the formation of highly reactive species with unpaired electrons. numberanalytics.com In the context of aromatic systems, a radical can add to the ring, or a radical center can be generated on a side chain, which then interacts with the aromatic ring. For instance, a xanthate radical oxidative aromatic substitution has been utilized in a two-step protocol to synthesize azepino[4,5-b]indolone derivatives from N-Boc protected tryptamine. rsc.org Such pathways can offer alternative strategies for functionalizing the indolinone core, potentially leading to products not easily accessible through traditional electrophilic substitution. nih.gov The choice between an electrophilic or radical pathway can be influenced by factors such as the presence of radical initiators (e.g., AIBN, peroxides) and the nature of the substrates and reagents. numberanalytics.com
Ring-Opening and Ring-Closing Reactions of Related Scaffolds
The construction and modification of the heterocyclic ring system in indolinone derivatives often involve intricate ring-opening and ring-closing reactions. These reactions are fundamental to building the core structure and introducing structural diversity.
Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, is used to form cyclic structures by joining two terminal alkenes within the same molecule. youtube.com In the synthesis of complex polycyclic systems related to indolinones, RCM can be a key step. For example, a relay ring-closing metathesis (RRCM) strategy has been employed to create bicyclic ketals, which are precursors to more complex structures. nih.gov The mechanism involves the formation of a metallacyclobutane intermediate, which then undergoes a retro [2+2] cycloaddition to release a small alkene (like ethylene) and form the desired cyclic product. youtube.com
Sequential Ring-Opening and Ring-Closing: In some synthetic strategies, a heterocyclic ring may be opened to allow for modification and then re-closed to form a new ring system. For instance, a method has been reported for the conversion of para-substituted pyridines into meta-dialkylamino-substituted anilines through a sequence of ring-opening and ring-closing reactions. nih.gov While not directly involving this compound, this principle of skeletal rearrangement highlights the dynamic nature of heterocyclic chemistry and the potential for such transformations in the synthesis of related scaffolds. These reactions can proceed through various intermediates and are often influenced by the electronic nature of the substituents and the reaction conditions. youtube.com
Bioreductive Activation of Nitro Groups in Biological Contexts
The nitro group of this compound is not merely a synthetic handle; it plays a crucial role in the potential biological activity of the molecule. In biological systems, particularly under hypoxic (low oxygen) conditions found in solid tumors, the nitro group can be enzymatically reduced. This bioreductive activation can transform a relatively non-toxic parent compound (a prodrug) into a highly cytotoxic agent. nih.gov
The key enzymes involved in this process are nitroreductases. nih.gov These enzymes, found in both bacteria and mammalian cells, can reduce nitroaromatic compounds. nih.govacs.org The mechanism typically involves a two-electron reduction of the nitro group (NO₂) to a nitroso (NO) group, and subsequently to a hydroxylamino (NHOH) group. nih.gov These reduction products are often highly reactive and can cause cellular damage, for example, by cross-linking DNA. nih.gov
The oxygen-insensitive nitroreductases are of particular interest for cancer therapy because they can activate prodrugs in the hypoxic environment of tumors. nih.govacs.org The mechanism of these enzymes often follows a ping-pong bi-bi kinetic model, where the enzyme's flavin cofactor is first reduced by a donor like NADH or NADPH, and then re-oxidized by the nitroaromatic substrate. nih.gov The broad substrate specificity of some nitroreductases makes them attractive for various therapeutic applications. nih.govnih.gov
Mechanisms of Molecular Interaction with Biological Targets
The ultimate biological effect of this compound, following its potential bioreductive activation, depends on the interaction of the activated species with cellular macromolecules. Identifying these molecular targets is a key aspect of understanding its mechanism of action. nih.gov
The reactive hydroxylamino derivative, generated by nitroreduction, is a likely candidate for interacting with nucleophilic sites in proteins and nucleic acids. The specific nature of these interactions determines the compound's pharmacological profile. numberanalytics.comnih.govresearchgate.net
Potential Biological Targets and Interaction Mechanisms:
DNA: The hydroxylamine (B1172632) derivative can covalently bind to DNA bases, leading to the formation of DNA adducts. These adducts can disrupt DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in cancer cells.
Other Cellular Components: Interactions with other cellular components, such as lipids and small molecule metabolites, may also contribute to the biological effects of the activated compound.
The identification of the precise molecular targets and the characterization of the binding interactions are often pursued through a combination of biochemical, genetic, and computational methods. nih.gov Understanding these interactions at a molecular level, including the thermodynamics and kinetics of binding, is crucial for optimizing the design of more effective and selective therapeutic agents. numberanalytics.com
Structure Activity Relationship Sar Studies and Rational Drug Design
Impact of Substituent Effects on Biological Potency and Selectivity
The biological activity of indolin-2-one derivatives is highly dependent on the nature and position of substituents on the indole (B1671886) ring system. These substitutions influence the compound's electronic properties, steric profile, and hydrogen bonding capabilities, which in turn dictate its interaction with biological targets.
The presence of a nitro group (NO2), as seen in 3,3-dimethyl-6-nitroindolin-2-one, is a significant feature. The nitro group is a strong electron-withdrawing moiety that can enhance biological potency through several mechanisms. nih.govmdpi.com It can participate in redox reactions within biological systems and its electron-withdrawing nature can deactivate certain positions on the aromatic ring, influencing interactions with nucleophilic sites on target proteins. nih.govmdpi.com For instance, the position of electron-withdrawing substituents has been found to enhance the photosensitizing capabilities of certain platinum complexes. rsc.org
In the context of anti-inflammatory activity, studies on 3-substituted-indolin-2-one derivatives have shown that electronegative groups like chlorine, bromine, and trifluoromethyl can lead to significant suppression of nitric oxide secretion. mdpi.com Specifically, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide, TNF-α, and IL-6. mdpi.com This highlights the importance of the substituent's nature and position on the phenyl ring at the C-3 position for anti-inflammatory activity.
Furthermore, modifications at the C3 and C5 positions of the indolin-2-one ring have led to derivatives with increased antitumor activity. researchgate.net For example, N¹-unsubstituted oxindole (B195798) derivatives have shown potent activity against breast cancer cell lines. researchgate.net The introduction of different substituents allows for the fine-tuning of the molecule's activity towards specific targets, such as different receptor tyrosine kinases (RTKs). researchgate.net
The following table summarizes the impact of various substituents on the biological activity of indolin-2-one derivatives based on available research:
| Substituent/Modification | Position | Observed Biological Effect | Example Compound/Study | Reference |
| Nitro Group (NO₂) | 6-position | Enhances biological potency through redox reactions and electronic effects. | This compound | nih.govmdpi.com |
| Electronegative Groups (Cl, Br, CF₃) | Phenyl ring at C-3 | Significant suppression of nitric oxide secretion (anti-inflammatory). | 3-substituted-indolin-2-one derivatives | mdpi.com |
| Hydroxyphenyl Group | 3-position | Potent anti-inflammatory activity (inhibition of NO, TNF-α, IL-6). | 3-(3-hydroxyphenyl)-indolin-2-one | mdpi.com |
| Unsubstituted N¹ | N1-position | Potent cytotoxic activity against breast cancer cell lines. | N¹-unsubstituted oxindole derivatives | researchgate.net |
| Phenylsulfonamido and Carboxyethyl groups | C-5 and C-3' | Selective inhibition of Aurora A over Aurora B kinases. | Pyrrole-indolin-2-ones | researchgate.net |
Design Principles for Novel Indolin-2-one Analogues
The design of novel indolin-2-one analogues is guided by established principles of medicinal chemistry, aiming to create compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov A key strategy is molecular dissection and hybridization. For instance, novel indolin-2-ones have been designed by dissecting the structure of the anticancer drug indirubin. nih.govnih.gov This approach led to the synthesis of compounds with significant cytotoxic activity against various cancer cell lines, including triple-negative breast cancer. nih.govnih.gov
Another design principle involves the rational incorporation of pharmacophoric features from known inhibitors. For example, the design of new multi-target anti-inflammatory agents has been based on the indole scaffold of indomethacin (B1671933), incorporating the SO2Me pharmacophore from rofecoxib (B1684582) and mimicking the substituent patterns of celecoxib. nih.gov
Structure-based drug design, utilizing crystallographic data of target proteins, is also a powerful tool. nih.gov Understanding how 3-substituted indolin-2-ones bind to the ATP binding pocket of receptor tyrosine kinases (RTKs) provides a rationale for designing more specific and potent inhibitors. researchgate.net This knowledge allows for the targeted modification of the scaffold to optimize interactions with the active site.
The development of novel indolin-2-one derivatives often involves synthesizing a library of compounds with systematic variations at key positions. researchgate.net For example, a series of twelve novel 3,5-substituted indolin-2-one derivatives were designed and synthesized to explore new chemical space and develop new therapeutic agents. researchgate.net
Key design principles for novel indolin-2-one analogues are summarized below:
| Design Principle | Description | Example Application | Reference |
| Molecular Dissection/Hybridization | Breaking down known active molecules and combining fragments to create novel scaffolds. | Designing novel anticancer indolin-2-ones based on the structure of indirubin. | nih.govnih.gov |
| Pharmacophore-Based Design | Incorporating known pharmacophoric elements from active drugs into the indolin-2-one scaffold. | Combining features of indomethacin and rofecoxib for multi-target anti-inflammatory agents. | nih.gov |
| Structure-Based Drug Design | Utilizing 3D structural information of the biological target to guide the design of inhibitors. | Designing RTK inhibitors based on the crystallographic data of their ATP binding pocket. | researchgate.net |
| Library Synthesis and SAR | Systematically modifying the scaffold at various positions to build a library of analogues for screening and establishing structure-activity relationships. | Synthesis of a library of 3,5-substituted indolin-2-one derivatives to identify new leads. | researchgate.net |
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the desired biological activity or optimize pharmacokinetic properties. cambridgemedchemconsulting.com In the context of indolin-2-one derivatives, this strategy has been effectively employed. For example, the amide moiety in a series of p38α inhibitors based on the indolin-2-one scaffold was replaced with bioisosteric derivatives like triazoles to improve hydrolytic instability. nih.gov Similarly, the acylureido moiety in certain indolin-2-one derivatives has been replaced with malonamido or pyridinoylamido groups, leading to potent and selective Aurora-B inhibitors. nih.gov
Scaffold hopping is another innovative approach that involves replacing the core molecular framework of a compound with a different, yet functionally equivalent, scaffold. nih.govtmu.edu.tw This strategy aims to discover new chemical classes with similar biological activities but potentially improved properties, such as novelty for intellectual property or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov For instance, scaffold hopping from an indole core to an indazole framework has been successfully used to develop dual inhibitors of MCL-1 and BCL-2 from MCL-1 selective leads. rsc.org This approach can lead to the discovery of compounds with novel mechanisms of action or improved therapeutic windows. nih.govnih.gov
The following table illustrates examples of bioisosteric replacement and scaffold hopping strategies applied to indolin-2-one and related indole structures:
| Strategy | Original Moiety/Scaffold | Replacement Moiety/Scaffold | Therapeutic Target/Goal | Reference |
| Bioisosteric Replacement | Amide | Triazole | p38α inhibitors (to improve stability) | nih.gov |
| Bioisosteric Replacement | Acylureido | Malonamido or Pyridinoylamido | Aurora-B inhibitors (to improve selectivity and potency) | nih.gov |
| Scaffold Hopping | Indole | Indazole | Dual MCL-1/BCL-2 inhibitors | rsc.org |
| Scaffold Hopping | Indole | Not specified | PI3Kδ inhibitors for acute myeloid leukemia | researchgate.net |
Optimization of Pharmacological Profiles through Structural Modification
The optimization of the pharmacological profile of indolin-2-one derivatives is an iterative process involving systematic structural modifications to enhance potency, selectivity, and drug-like properties. This process is guided by the structure-activity relationships established from initial screening and lead compound characterization.
A key aspect of optimization is improving the inhibitory activity against the target while minimizing off-target effects. For instance, in the development of CDK8 inhibitors for idiopathic pulmonary fibrosis, a lead compound was optimized through structure-based modifications. nih.govtmu.edu.tw Substituting with a cyclopentanone (B42830) group significantly improved the inhibitory potency by 35-fold and maintained selectivity for CDK8. nih.govtmu.edu.tw
Another example is the optimization of indoline-based compounds as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors for anti-inflammatory applications. nih.gov Guided by in silico analysis and enzymatic assays, new analogues were designed and synthesized, leading to a compound with significantly improved dual inhibitory activity. nih.gov
The process of optimization often involves exploring different substituents at various positions of the indolin-2-one core. For example, in the design of second-generation TRK inhibitors, 3D-QSAR molecular modeling, molecular docking, and molecular dynamics are employed to understand the structure-activity correlation and guide the design of new derivatives with improved potency and ADMET properties. researchgate.net
The following table provides examples of how structural modifications have led to the optimization of pharmacological profiles in indolin-2-one derivatives:
| Lead Compound/Scaffold | Structural Modification | Optimized Property | Therapeutic Target | Reference |
| F059-1017 (CDK8 inhibitor) | Substitution with cyclopentanone | 35-fold increase in potency, maintained selectivity | CDK8 | nih.govtmu.edu.tw |
| Indoline-based 5-LOX inhibitor | Synthesis of new analogues | Improved dual inhibition of 5-LOX and sEH | 5-LOX/sEH | nih.gov |
| Indolin-2-one derivatives | Guided by 3D-QSAR and molecular docking | Improved potency and ADMET properties | TRK inhibitors | researchgate.net |
| Pyrrole-indolin-2-ones | Replacement of carboxyl group with an amino group | Shifted selectivity from Aurora A to Aurora B | Aurora kinases | researchgate.net |
Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as 3,3-Dimethyl-6-nitroindolin-2-one, within the active site of a target protein. While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar heterocyclic structures like indolone and thiazolidinone derivatives to explore their therapeutic potential. nih.govnih.gov
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB), and the ligand structure is built and optimized using computational chemistry software. The docking algorithm then samples a large number of possible conformations of the ligand within the protein's binding site, scoring each conformation based on a force field that estimates the binding energy.
For instance, studies on related 2,3-diaryl-1,3-thiazolidin-4-one derivatives have utilized molecular docking to investigate their inhibitory activity against cyclooxygenase (COX) enzymes, which are implicated in inflammation. nih.gov Similarly, indolone derivatives have been docked into the main protease (3CLpro) of SARS-CoV-2 to assess their potential as viral inhibitors. nih.gov These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site, which are crucial for binding affinity. A hypothetical docking study of this compound would likely explore its interactions with various therapeutic targets, with the nitro group and the lactam moiety potentially forming key hydrogen bonds.
A summary of potential interactions that could be investigated for this compound based on studies of similar compounds is presented in the table below.
| Interaction Type | Potential Interacting Groups on Compound | Potential Amino Acid Residues in Target |
| Hydrogen Bonding | Carbonyl oxygen, N-H of lactam, Nitro group | Serine, Threonine, Tyrosine, Histidine |
| Hydrophobic Interactions | Dimethyl groups, Benzene (B151609) ring | Leucine, Isoleucine, Valine, Phenylalanine |
| π-π Stacking | Benzene ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
The HOMO and LUMO energies are particularly important as they provide information about the molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller energy gap suggests that the molecule is more reactive. DFT calculations can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov
Furthermore, DFT can be employed to study reaction mechanisms, for instance, by calculating the transition state energies for various reaction pathways. This can help in understanding the synthetic routes to the compound or its metabolic fate.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The goal of QSAR is to develop a predictive model that can estimate the activity of new, untested compounds based on their structural features. This is particularly useful in drug discovery for screening large libraries of compounds and prioritizing them for synthesis and testing.
A QSAR study involves a dataset of compounds with known activities and a set of molecular descriptors for each compound. These descriptors can be physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), or topological indices that describe the connectivity of the atoms. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical relationship between the descriptors and the activity.
Although no specific QSAR models for this compound have been published, studies on related classes of compounds, such as tricyclic oxazolidinones, demonstrate the approach. nih.gov In one such study, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build models for antibacterial activity. nih.gov These models provided insights into how steric and electrostatic fields of the molecules influence their activity, guiding the design of more potent analogues. A similar approach for a series of this compound derivatives would be invaluable in optimizing their biological activity for a specific target.
In Silico Prediction of Biological Activity and ADME Properties
In silico methods are widely used to predict the pharmacokinetic properties of drug candidates, including their Absorption, Distribution, Metabolism, and Excretion (ADME). These predictions help in the early identification of compounds with poor pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. nih.gov Various software and web-based tools are available for these predictions, which are based on a compound's structure.
For this compound, some physicochemical properties relevant to its ADME profile have been calculated and are available in public databases. easycdmo.com These properties are often used as inputs for predictive models.
| Property | Predicted Value | Method |
| LogP (iLOGP) | 1.45 | In-house physics-based method |
| LogP (XLOGP3) | 1.53 | Atomistic and knowledge-based method |
| LogP (WLOGP) | 1.25 | Atomistic method |
| LogP (MLOGP) | 0.66 | Topological method |
| LogP (SILICOS-IT) | 0.13 | Hybrid fragmental/topological method |
| Consensus LogP | 1.0 | Average of all five predictions |
| Topological Polar Surface Area (TPSA) | 74.92 Ų | Ertl et al. method |
| Water Solubility (LogS) | -2.01 | ESOL method |
| Number of Rotatable Bonds | 1 | - |
| Number of H-bond Acceptors | 3 | - |
| Number of H-bond Donors | 1 | - |
Data sourced from Easy CDMO. easycdmo.com
These predicted properties provide initial insights into the potential behavior of this compound in a biological system. For example, the consensus LogP of 1.0 suggests a moderate lipophilicity, which is often favorable for oral absorption. The Topological Polar Surface Area (TPSA) is below 140 Ų, a common threshold for good cell membrane permeability. The single rotatable bond suggests a relatively rigid structure.
In addition to these properties, in silico models can predict other ADME-related parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.net While specific predictions for this compound are not published, studies on similar compounds show that such predictions are a standard part of the preclinical evaluation of new chemical entities. nih.govresearchgate.net
Advanced Applications and Research Horizons of 3,3 Dimethyl 6 Nitroindolin 2 One Derivatives
Development as Molecular Probes and Chemical Tools
Derivatives of 3,3-Dimethyl-6-nitroindolin-2-one, particularly spiropyrans, are extensively developed as molecular probes and chemical tools owing to their unique photochromic properties. The core principle lies in the reversible transformation between a colorless, nonpolar spiro (SP) form and a colored, polar merocyanine (B1260669) (MC) form upon exposure to UV and visible light, respectively. wikipedia.orgmdpi.com This switching capability is accompanied by significant changes in molecular geometry, dipole moment, and spectroscopic signatures, making them highly effective in sensing applications. researchgate.net
Spiropyran-based probes have demonstrated significant potential in the detection of various analytes. For instance, specific derivatives have been designed as fluorometric and colorimetric probes for the cyanide ion (CN⁻), a highly toxic substance. acs.org The detection mechanism involves the nucleophilic addition of the cyanide ion to the spiro carbon atom, leading to the opening of the pyran ring and a distinct color change, which can be observed with the naked eye. acs.org Similarly, spiropyran derivatives have been engineered to act as fluorescent probes for the hypochlorite (B82951) ion (OCl⁻), a reactive oxygen species implicated in various diseases. acs.org
The versatility of these compounds also extends to their use in controlling biological processes. For example, the reversible transition between the hydrophobic SP form and the hydrophilic MC form can be harnessed to control the transfer of amino acids across lipid bilayers and membranes. wikipedia.org This is achieved through the specific interactions between the polar MC form and the target biomolecules.
Potential in Smart Materials and Molecular Electronics (e.g., Photochromic Switches for Spiropyran Derivatives)
The integration of spiropyran derivatives into polymeric structures has paved the way for the development of a wide range of "smart" materials that can respond to external stimuli. wikipedia.org These photo-responsive polymers are at the heart of innovations in molecular electronics and dynamic material systems. The fundamental principle behind these applications is the light-induced switching between the spiropyran and merocyanine isomers. dcu.ie
When incorporated into a polymer matrix, the photochromic behavior of the spiropyran units can be used to modulate the bulk properties of the material. For instance, the change in polarity and conformation between the SP and MC forms can alter the solubility, wettability, and mechanical properties of the polymer. researchgate.netdcu.ie This has been exploited to create light-responsive surfaces, actuators, and coatings. wikipedia.org
In the realm of molecular electronics, spiropyrans are considered key components for the development of molecular switches and optical data storage systems. wikipedia.org The two distinct states of the molecule (SP and MC) can represent the "0" and "1" of a binary system, allowing for the writing and erasing of information using different wavelengths of light. mdpi.com While significant progress has been made, challenges such as photodegradation remain. Research has shown that immobilizing spiropyran units within a polymer matrix can significantly reduce photodegradation compared to free molecules in solution, enhancing their stability for practical applications. rsc.org
Table 1: Photochromic Properties of a Spiropyran Derivative
| Property | Spiropyran (SP) Form | Merocyanine (MC) Form |
| Appearance | Colorless | Colored (e.g., blue, purple) |
| Polarity | Nonpolar | Highly Polar/Zwitterionic |
| Solubility | Soluble in nonpolar solvents | Soluble in polar solvents |
| Absorption Max (λmax) | UV region | Visible region |
| Switching Stimulus | Visible light / Heat | UV light |
This table is a generalized representation. Specific absorption maxima and colors depend on the substitution pattern of the spiropyran.
Integration into Sensor Technologies (e.g., Microcantilever Sensors for Spiropyran Derivatives)
A significant application of spiropyran derivatives is in the field of sensor technologies, particularly in the development of micro- and nanomechanical sensors. One prominent example is the functionalization of silicon microcantilevers with spiropyran molecules. researchgate.net These sensors are designed to detect the minute surface stress changes that occur during the photoisomerization of the spiropyran. researchgate.net
The operational principle of these sensors is based on the deflection of the microcantilever in response to the conformational changes of the spiropyran molecules immobilized on its surface. When exposed to UV light, the spiropyran (SP) form converts to the more planar and polar merocyanine (MC) form. researchgate.netresearchgate.net This structural change induces a surface stress, causing the microcantilever to bend. The process is reversible; upon irradiation with visible light, the MC form reverts to the SP form, and the cantilever returns to its original position. researchgate.net
The deflection of the microcantilever can be measured with high precision, offering a quantitative analysis of the photo-induced stress. researchgate.net This technology has been demonstrated to be highly reversible over multiple cycles of UV and white light exposure. researchgate.net The combination of the high sensitivity of microcantilever sensors with the photo-responsive nature of spiropyrans opens up possibilities for creating novel, label-free sensing platforms for a variety of chemical and biological analytes. researchgate.net
Future Directions in Therapeutic Development for Cancer and Infectious Diseases
The unique structural and reactive properties of spiro compounds, including derivatives of this compound, have prompted investigations into their therapeutic potential, particularly in the areas of cancer and infectious diseases. While research is ongoing, preliminary studies have shown promising results for certain spiropyran and related spiro-heterocyclic derivatives.
In the context of infectious diseases, various spiro-4H-pyran derivatives have been synthesized and evaluated for their antimicrobial activity. nih.govnih.gov Studies have shown that some of these compounds exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. nih.gov The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, has been determined for several of these compounds. nih.govnih.gov
Table 2: Antimicrobial Activity of a Spiro-4H-pyran Derivative (Compound 5d)
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (clinical isolate) | 32 |
| Streptococcus pyogenes (clinical isolate) | 64 |
Data extracted from a study on the antimicrobial activity of spiro-4H-pyran derivatives. nih.gov
In the field of oncology, novel spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives have been synthesized and evaluated for their anticancer activity. researchgate.net These compounds have been tested against various cancer cell lines, and their cytotoxic effects have been quantified. For example, certain derivatives have shown potent activity against non-small-cell lung cancer, melanoma, and breast cancer cell lines. rsc.orgmdpi.com The anticancer activity is often assessed by determining the GI50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Table 3: Anticancer Activity of a 6-pyrazolinylcoumarin Derivative (Compound 47)
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | CCRF-CEM | 1.88 |
| Leukemia | MOLT-4 | 1.92 |
Data from a study on the anticancer activity of 6-pyrazolinylcoumarin derivatives. nih.gov
Furthermore, spiropyran-based systems are being explored for light-activated drug delivery. nih.gov The ability to trigger a conformational change with light offers a mechanism for the controlled release of therapeutic agents at a specific site in the body, which could enhance the efficacy of cancer treatments while minimizing side effects. nih.gov
Unexplored Biological Targets and Mechanistic Pathways
While the photochromic properties of spiropyran derivatives have been the primary focus of research, their interactions with biological systems are still not fully understood, presenting a landscape of unexplored targets and mechanistic pathways. The ability of these molecules to switch between different conformations, polarities, and charges suggests that they could modulate the function of various biological macromolecules in novel ways.
Current research on the therapeutic applications of spiro compounds has pointed towards some potential mechanisms of action, such as the induction of apoptosis (programmed cell death) in cancer cells. rsc.org Some studies have indicated that these compounds may exert their effects by interacting with DNA or by modulating key signaling pathways involved in cell survival and proliferation. rsc.org However, the precise molecular targets for many of these derivatives remain to be elucidated.
The multi-responsive nature of spiropyrans—reacting not only to light but also to changes in pH, temperature, and the presence of metal ions—further expands their potential for interacting with complex biological environments. nih.govrsc.org This opens up avenues for designing smart therapeutic agents that can be activated by specific physiological conditions found in diseased tissues.
Future research in this area could focus on:
Identifying specific protein targets: Utilizing techniques such as affinity chromatography and proteomics to identify the proteins that bind to spiropyran derivatives in their different isomeric forms.
Investigating effects on cellular membranes: Exploring how the reversible changes in polarity and shape of these molecules can influence the structure and function of cell membranes, potentially leading to new mechanisms for drug delivery or antimicrobial action.
Exploring novel signaling pathways: Using systems biology approaches to understand the broader impact of these compounds on cellular signaling networks.
Developing photopharmacology: Creating drugs whose activity can be precisely controlled in space and time using light, a field where spiropyrans hold immense promise. researchgate.net
By delving into these unexplored areas, the full potential of this compound derivatives as sophisticated tools for biology and medicine can be unlocked.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3,3-Dimethyl-6-nitroindolin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization or condensation reactions. For example, indolin-2-one derivatives are often prepared using acetic acid-catalyzed reflux (3 h) or NaH/DMF-mediated alkylation . Optimization involves monitoring reaction progress via TLC and adjusting temperature, solvent, or catalyst loading. Yield improvements (e.g., 60–75%) are achieved by iterative refinement of stoichiometry and purification via recrystallization (e.g., ethanol) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680–1725 cm⁻¹, nitro groups at ~1520 cm⁻¹) .
- NMR : ¹H NMR resolves substituent patterns (e.g., methyl protons at δ 1.35–1.46 ppm, aromatic protons at δ 6.80–8.30 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+1]+ peaks at m/z 391–402) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for related indolin-2-one structures .
Q. How can researchers ensure purity during synthesis, and what solvents are optimal for recrystallization?
- Methodological Answer : Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Ethanol and methanol are preferred for recrystallization due to high solubility at elevated temperatures and low impurity retention . Purity is validated by HPLC (C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. What mechanistic insights explain the formation of byproducts like 3-nitrosoindolin-2-one during derivatization?
- Methodological Answer : Byproducts arise from competing pathways, such as β-scission of alkoxylaminyl radicals during functionalization. Stabilizing intermediates via low-temperature conditions or radical scavengers (e.g., TEMPO) minimizes side reactions. Computational studies (DFT) can model transition states to predict reactivity .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?
- Methodological Answer : Discrepancies often stem from solvent effects, tautomerism, or crystallinity. Strategies include:
- Standardized Solvent Systems : Use deuterated DMSO or CDCl₃ for consistency .
- Variable-Temperature NMR : Detects dynamic processes (e.g., keto-enol tautomerism) .
- Cross-Validation : Compare with XRD data to confirm structural assignments .
Q. What experimental design principles apply to evaluating the bioactivity of this compound derivatives?
- Methodological Answer :
- Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC₅₀ values for targets like COX/LOX enzymes .
- Control Groups : Include positive controls (e.g., indomethacin for anti-inflammatory assays) and vehicle-only groups .
- Data Reprodubility : Replicate assays ≥3 times and report SEM. For in vivo studies, adhere to IND guidelines for dose/exposure protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
